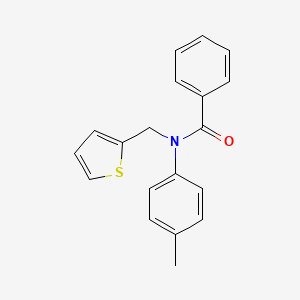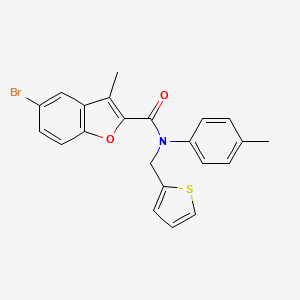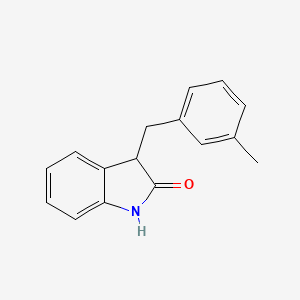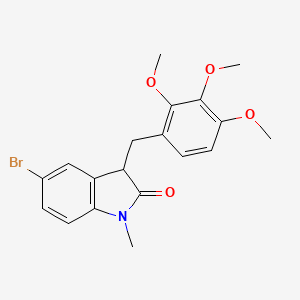![molecular formula C26H24N4O3 B11345445 2-[3-[2-(acetylamino)phenyl]-2-oxoquinoxalin-1(2H)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11345445.png)
2-[3-[2-(acetylamino)phenyl]-2-oxoquinoxalin-1(2H)-yl]-N-(2,6-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-[2-(アセチルアミノ)フェニル]-2-オキソキノキサリン-1(2H)-イル]-N-(2,6-ジメチルフェニル)アセトアミドは、化学、生物学、医学、および産業などのさまざまな分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、アセチルアミノ基、フェニル基、およびキノキサリンオン部分を含む独特の構造によって特徴付けられます。
準備方法
合成ルートと反応条件
2-[3-[2-(アセチルアミノ)フェニル]-2-オキソキノキサリン-1(2H)-イル]-N-(2,6-ジメチルフェニル)アセトアミドの合成は、通常、複数のステップを伴います。一般的な方法の1つは、キノキサリンオンコアの調製から始まり、続いてアセチルアミノ基とフェニル基を導入します。反応条件には、通常、目的の生成物を高い純度と収率で得るために、有機溶媒、触媒、および制御された温度の使用が含まれます。
工業生産方法
工業環境では、この化合物の生産には、効率を最適化し、コストを削減するために、大規模反応器と連続フロープロセスが使用される場合があります。反応パラメータを監視および制御するための自動システムの使用は、最終製品の整合性と品質を維持するために不可欠です。
化学反応の分析
反応の種類
2-[3-[2-(アセチルアミノ)フェニル]-2-オキソキノキサリン-1(2H)-イル]-N-(2,6-ジメチルフェニル)アセトアミドは、次のものを含むさまざまな化学反応を起こす可能性があります。
酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して、酸素の添加または水素の除去を伴います。
還元: この反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して、水素の添加または酸素の除去を伴います。
置換: この反応は、ハロゲンやアルキル化剤などの試薬を使用して、1つの官能基を別の官能基と置き換えることを伴います。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、およびさまざまな触媒(例:炭素上のパラジウム)が含まれます。反応条件には、通常、制御された温度、特定のpHレベル、および不要な副反応を防ぐための不活性雰囲気の使用が含まれます。
生成された主な生成物
これらの反応から生成された主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はキノキサリンオン誘導体を生成する可能性がありますが、還元はアミン誘導体を生成する可能性があります。
科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: この化合物は、酵素活性やタンパク質相互作用を研究するための生化学プローブとして可能性を示しています。
医学: 研究では、この化合物は、その独特の化学的特性による特定の疾患の治療に治療的可能性があることを示しています。
産業: ポリマーやコーティングなどの特定の特性を持つ新しい材料の開発に使用されます。
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a biochemical probe for studying enzyme activities and protein interactions.
Medicine: Research has indicated that this compound may have therapeutic potential, particularly in the treatment of certain diseases due to its unique chemical properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
2-[3-[2-(アセチルアミノ)フェニル]-2-オキソキノキサリン-1(2H)-イル]-N-(2,6-ジメチルフェニル)アセトアミドの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素や受容体に結合して、その活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。関与する正確な分子標的と経路は現在も調査中ですが、予備的な研究では、細胞の増殖とアポトーシスに関連するシグナル伝達経路を調節する可能性があることを示唆しています。
類似の化合物との比較
類似の化合物
2-[3-[2-(アセチルアミノ)フェニル]-2-オキソキノキサリン-1(2H)-イル]-N-(2,6-ジメチルフェニル)アセトアミドに類似した化合物には、次のものがあります。
- 2-[3-[2-(アセチルアミノ)フェニル]-2-オキソキノキサリン-1(2H)-イル]-N-(2,4-ジメチルフェニル)アセトアミド
- 2-[3-[2-(アセチルアミノ)フェニル]-2-オキソキノキサリン-1(2H)-イル]-N-(2,5-ジメチルフェニル)アセトアミド
- 2-[3-[2-(アセチルアミノ)フェニル]-2-オキソキノキサリン-1(2H)-イル]-N-(2,3-ジメチルフェニル)アセトアミド
独自性
2-[3-[2-(アセチルアミノ)フェニル]-2-オキソキノキサリン-1(2H)-イル]-N-(2,6-ジメチルフェニル)アセトアミドの独自性は、その特定の構造配置にあり、これは異なる化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
Some compounds similar to 2-[3-[2-(acetylamino)phenyl]-2-oxoquinoxalin-1(2H)-yl]-N-(2,6-dimethylphenyl)acetamide include:
- 2-[3-[2-(acetylamino)phenyl]-2-oxoquinoxalin-1(2H)-yl]-N-(2,4-dimethylphenyl)acetamide
- 2-[3-[2-(acetylamino)phenyl]-2-oxoquinoxalin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide
- 2-[3-[2-(acetylamino)phenyl]-2-oxoquinoxalin-1(2H)-yl]-N-(2,3-dimethylphenyl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties
特性
分子式 |
C26H24N4O3 |
|---|---|
分子量 |
440.5 g/mol |
IUPAC名 |
2-[3-(2-acetamidophenyl)-2-oxoquinoxalin-1-yl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C26H24N4O3/c1-16-9-8-10-17(2)24(16)29-23(32)15-30-22-14-7-6-13-21(22)28-25(26(30)33)19-11-4-5-12-20(19)27-18(3)31/h4-14H,15H2,1-3H3,(H,27,31)(H,29,32) |
InChIキー |
JQBMEUZKSJLNIA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)C4=CC=CC=C4NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B11345365.png)
![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-5-bromofuran-2-carboxamide](/img/structure/B11345368.png)
![2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-isopropylphenyl)acetamide](/img/structure/B11345369.png)

![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11345386.png)
![4-{1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one](/img/structure/B11345387.png)

![1-[(2-chlorobenzyl)sulfonyl]-N-(2,4-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B11345409.png)
![Methyl 4,5-dimethoxy-2-[({1-[(2-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate](/img/structure/B11345420.png)

![N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-3-methylbenzamide](/img/structure/B11345423.png)
![1-[(2-methylbenzyl)sulfonyl]-N-[2-(phenylsulfanyl)ethyl]piperidine-4-carboxamide](/img/structure/B11345427.png)

